N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-24-13-5-2-4-12(10-13)7-8-18-16(21)14-11-26-17(19-14)20-27(22,23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCCLBHARYGQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of a thioamide with an α-haloketone under basic conditions.
Sulfonamide Formation: The thiophene-2-sulfonyl chloride can be reacted with an amine to form the sulfonamide linkage.
Coupling with 3-Methoxyphenethylamine: The final step involves coupling the intermediate with 3-methoxyphenethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and methoxyphenethyl group undergo selective oxidation under controlled conditions:
Key Findings :
-
Thiazole oxidation generates a carboxylic acid at position 4, enhancing water solubility.
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Sulfonamide oxidation to sulfonic acid occurs without disrupting the thiophene ring .
Reduction Reactions
Targeted reductions modify specific functional groups:
Mechanistic Insights :
-
LiAlH<sub>4</sub> selectively reduces the carboxamide to an amine without affecting the sulfonamide group .
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Thiophene hydrogenation proceeds via π-complex formation on the Pd surface .
Nucleophilic Substitution
The sulfonamide group acts as a leaving site for nucleophilic displacement:
Structural Impact :
-
Bulky nucleophiles like piperidine require polar aprotic solvents for effective substitution .
-
Electronic effects from the 3-methoxyphenethyl group direct substitution to the sulfonamide site.
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
Optimization Data :
-
Suzuki couplings show higher yields with electron-deficient boronic acids .
-
Buchwald-Hartwig amination requires rigorous exclusion of oxygen to prevent catalyst deactivation .
Acid/Base-Mediated Rearrangements
pH-dependent transformations highlight structural flexibility:
Critical Notes :
-
Acidic conditions destabilize the thiazole ring but preserve the thiophene moiety .
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Base-mediated cleavage of the sulfonamide is irreversible under standard conditions .
Photochemical Reactions
UV-induced reactivity has been explored for functionalization:
| Light Source | Additive | Product | Quantum Yield (Φ) | References |
|---|---|---|---|---|
| UV-C (254 nm) | Rose Bengal, O<sub>2</sub> | Sulfoxide derivative | 0.12 | |
| UV-A (365 nm) | TiO<sub>2</sub> nanoparticles | Hydroxylated thiophene | 0.08 |
Safety Considerations :
-
Photoreactions require rigorous temperature control to prevent thermal side reactions.
Comparative Reactivity Analysis
A reactivity hierarchy emerges from experimental data:
| Functional Group | Relative Reactivity (Scale: 1-5) | Dominant Reaction Types |
|---|---|---|
| Thiazole ring | 4 | Oxidation, Cross-coupling |
| Sulfonamide linker | 3 | Nucleophilic substitution, Cleavage |
| Carboxamide | 2 | Reduction, Rearrangement |
| Methoxyphenethyl | 1 | Limited direct participation |
Trends :
Scientific Research Applications
Biological Activities
The compound has shown significant promise in several areas of biological activity:
Anticancer Properties
Research indicates that derivatives of thiazole compounds, including this one, exhibit notable cytotoxic effects against various cancer cell lines. Key findings include:
- Inhibition of Cancer Cell Growth : Studies suggest that the compound can effectively inhibit the growth of cancer cells by disrupting critical cellular processes.
- Apoptosis Induction : It promotes apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives in clinical settings:
Case Study 1
A clinical trial involving a derivative similar to N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide demonstrated promising results in patients with advanced solid tumors, showcasing significant tumor regression.
Case Study 2
Another study focused on a related compound indicated enhanced effectiveness when combined with conventional chemotherapy agents, suggesting potential for combination therapy approaches.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits growth of various cancer cell lines; induces apoptosis. |
| Mechanism | Inhibits tubulin polymerization; activates apoptotic pathways. |
| Clinical Efficacy | Significant tumor regression in clinical trials; potential for combination therapy. |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the thiazole ring can participate in π-π interactions.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s 3-methoxyphenethyl group likely enhances lipophilicity compared to the polar ribose moiety in tiazofurin () or the difluorocyclohexyl group in compound 53 (). This may improve membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Effects : The thiophene sulfonamido group introduces strong electron-withdrawing properties, similar to the bromo and chloro substituents in compound 7d (), which could stabilize the molecule in enzymatic binding pockets.
- Synthetic Challenges : Analogs with complex substituents (e.g., compound 53) show moderate yields (44%) and high purity (99%), suggesting that the target compound’s synthesis would require optimized coupling reagents and purification protocols .
Pharmacological Implications
Enzyme Inhibition Potential
- Thiophene Sulfonamido Group : This moiety is structurally analogous to sulfonamide-containing triazole derivatives (), which exhibit activity against IMP dehydrogenase (a target in leukemia therapy). The sulfonamide group may chelate metal ions or interact with catalytic residues in enzymes .
- Methoxyphenethyl vs. Aromatic Substituents : Compared to the 2-benzoylphenyl group in ’s compounds (29–31), the 3-methoxyphenethyl chain in the target compound may reduce steric hindrance while maintaining π-π stacking interactions with aromatic residues in target proteins .
Metabolic Stability
- Fluorinated Analogs : Compounds like 53 () and 7d () incorporate fluorine atoms to resist oxidative metabolism. The absence of fluorine in the target compound may necessitate structural modifications for improved metabolic stability .
Purity and Analytical Characterization
- HPLC Purity : Most analogs (e.g., compound 53, 99%; ) achieve >95% purity after chromatographic purification, suggesting that the target compound would require similar rigorous quality control .
- Spectroscopic Data : ¹H/¹³C NMR and ESI-MS are standard for confirming thiazole carboxamide structures, as demonstrated in –6. The target compound’s characterization would follow analogous protocols .
Biological Activity
N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 423.5 g/mol. The structure features a thiazole ring linked to a thiophene sulfonamide group and a methoxyphenethyl moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1021030-30-7 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A relevant study found that derivatives with similar structures demonstrated cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values often below 10 µg/mL .
Case Study: In Vitro Evaluation
A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The results showed that certain derivatives had IC50 values ranging from 1.14 µg/mL to 2.41 µg/mL against MCF-7 cells, indicating potent cytotoxic effects . The mechanism of action involved the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have also been assessed for their antimicrobial activity. A study highlighted that thiazole and thiophene derivatives exhibited significant antibacterial effects against gram-positive bacteria, while showing limited activity against gram-negative strains due to penetration issues .
Case Study: Antibacterial Testing
In vitro tests using the agar well-diffusion method demonstrated that several synthesized thiazole compounds displayed substantial antibacterial potency. These compounds were found to interact effectively with bacterial enzymes, suggesting their potential as novel antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring or substituents on the phenyl groups can significantly alter their efficacy. For example, the incorporation of methoxy groups has been linked to enhanced anticancer activities, while specific substitutions can improve antimicrobial properties .
Q & A
Q. Table 1: Common Impurities and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
